(3R)-1-cyclopropanecarbonyl-3-methylpiperazine
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of bonds it contains and the functional groups present .
Synthesis Analysis
The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .Scientific Research Applications
Synthesis and Characterization
Alkylation of Piperazine Derivatives : A study by Orena, Porzi, and Sandri (1992) describes the alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives, leading to products like (S)- and (R)-alanine. This demonstrates the use of (3R)-methylpiperazine in synthetic organic chemistry (Orena, Porzi, & Sandri, 1992).
Lewis Acid-Catalyzed Ring-Opening : Lifchits and Charette (2008) reported on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method was applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, showcasing a potential pharmaceutical application of (3R)-methylpiperazine (Lifchits & Charette, 2008).
Metabolic Studies
- Metabolism of Related Compounds : Jiang et al. (2007) studied the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile. This research highlights the relevance of methylpiperazine structures in studying drug metabolism and pharmacokinetics (Jiang et al., 2007).
Chemical Synthesis and Analysis
Synthesis of ABCB1 Inhibitors : Colabufo et al. (2008) explored the synthesis of ABCB1 inhibitors linked to N-4-methylpiperazine. This study demonstrates the utility of methylpiperazine derivatives in the development of potential therapeutic agents (Colabufo et al., 2008).
Chiral Solvating Properties : Wagger et al. (2007) investigated the chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione. This research is significant for understanding the chiral recognition and separation techniques in chemistry (Wagger et al., 2007).
Development of Chiral Cyclopropane Units : Kazuta, Matsuda, and Shuto (2002) conducted research on the development of chiral cyclopropane units, including the synthesis of aminomethyl cyclopropanes as conformationally restricted analogues of histamine. This research showcases the potential application of cyclopropane and piperazine derivatives in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclopropyl-[(3R)-3-methylpiperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKFZMQRBPBJU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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